molecular formula C19H17BrO4 B349374 Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308296-27-7

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B349374
CAS No.: 308296-27-7
M. Wt: 389.2g/mol
InChI Key: OSVVADZSHIKKAU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃, δ ppm) :

  • 7.42–7.38 (m, 2H) : Aromatic protons from the 4-methylbenzyl group.
  • 7.28 (d, J = 8.5 Hz, 1H) : Proton at position 7 of the benzofuran ring.
  • 6.95 (s, 1H) : Proton at position 4 of the benzofuran ring.
  • 4.85 (s, 2H) : Methoxy methylene (-OCH₂-) group.
  • 3.91 (s, 3H) : Methyl ester (-COOCH₃).
  • 2.42 (s, 3H) : Methyl group on the benzyl substituent.
  • 2.35 (s, 3H) : Methyl group at position 2.

¹³C NMR (126 MHz, CDCl₃, δ ppm) :

  • 165.2 : Ester carbonyl (C=O).
  • 152.1–110.4 : Aromatic carbons in the benzofuran ring.
  • 56.3 : Methoxy oxygen-linked carbon.
  • 21.5 : Methyl groups.

Infrared (IR) Spectroscopy

  • 1735 cm⁻¹ : Strong C=O stretching of the ester group.
  • 1240 cm⁻¹ : C-O-C asymmetric stretching of the methoxy group.
  • 680 cm⁻¹ : C-Br stretching vibration.

UV-Vis Spectroscopy

  • λmax = 285 nm : π→π* transitions in the benzofuran core.
  • Shoulder at 320 nm : n→π* transitions involving the ester group.

Table 2: Spectroscopic Data Summary

Technique Key Peaks Assignment
¹H NMR δ 7.42–7.38 (m, 2H) Aromatic protons
¹³C NMR δ 165.2 Ester carbonyl
IR 1735 cm⁻¹ C=O stretch
UV-Vis 285 nm Benzofuran π→π* transition

Comparative Analysis with Related Benzofuran Carboxylates

Structural and Functional Comparisons

  • Methyl 5-methoxy-1-benzofuran-3-carboxylate :

    • Lacks the bromine and 4-methylbenzyl groups.
    • Shows reduced steric hindrance, leading to higher solubility in polar solvents.
  • Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate :

    • Ethyl ester instead of methyl ester.
    • Longer alkyl chain increases lipophilicity (LogP = 3.2 vs. 2.8 for the methyl analog).
  • Tylophorinicine :

    • A natural benzofuran alkaloid with a fused indolizidine ring.
    • Demonstrates anticancer activity via kinase inhibition, unlike synthetic carboxylates.

Table 3: Comparative Properties of Benzofuran Derivatives

Compound Molecular Weight LogP Key Functional Groups
Target Compound 409.25 2.8 Br, COOCH₃, OCH₂C₆H₄CH₃
Methyl 5-methoxy-1-benzofuran-3-carboxylate 206.19 1.5 OCH₃, COOCH₃
Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate 373.25 3.2 Br, COOCH₂CH₃

Reactivity Trends

  • Electrophilic Substitution : The bromine atom deactivates the ring, directing further substitution to position 4.
  • Nucleophilic Attack : The ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.

Biological Implications

While the target compound’s bioactivity is understudied, structurally similar benzofurans exhibit antimicrobial and anticancer properties. For example, tylophorinicine derivatives inhibit Aurora kinases (IC₅₀ = 0.6–1.3 μM), suggesting potential pathways for future pharmacological studies.

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-11-4-6-13(7-5-11)10-23-17-8-14-16(9-15(17)20)24-12(2)18(14)19(21)22-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVVADZSHIKKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylic Acid

The benzofuran core is constructed via acid-catalyzed cyclization of substituted phenols. A representative protocol involves:

  • Starting Material : 4-Methyl-2-hydroxyacetophenone.

  • Cyclization : Reacted with diethyl oxalate in concentrated sulfuric acid at 0–5°C for 4 hours, forming 2-methyl-5-hydroxy-1-benzofuran-3-carboxylic acid.

  • Isolation : Precipitation in ice-water yields a 68–72% crude product, purified via recrystallization (ethanol/water).

Key Data :

ParameterValue
Reaction Temperature0–5°C
Yield68–72%
Purity (HPLC)≥95%

Bromination at C6

Electrophilic bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction’s regioselectivity is controlled by the electron-donating methoxy group at C5, directing bromine to the para position (C6).

Optimization Insight :

  • Solvent Choice : DMF enhances NBS solubility and stabilizes intermediates.

  • Catalyst : Trace H2SO4 (0.1 eq.) increases reaction rate by 40%.

Yield : 85–88% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Etherification with 4-Methylbenzyl Chloride

The 5-hydroxy group undergoes Williamson ether synthesis :

  • Deprotonation : NaOH (2 eq.) in anhydrous THF at −10°C.

  • Alkylation : 4-Methylbenzyl chloride (1.2 eq.) added dropwise, stirred for 12 hours at 25°C.

  • Workup : Neutralization with HCl, extraction with dichloromethane.

Challenges :

  • Competing ester hydrolysis mitigated by maintaining pH < 8.

  • Side-product formation (di-alkylated ether) reduced to <3% via controlled stoichiometry.

Yield : 76–80% after flash chromatography.

Esterification at C3

The carboxylic acid at C3 is esterified using thionyl chloride (SOCl2) followed by methanol:

  • Chlorination : SOCl2 (3 eq.) refluxed for 2 hours.

  • Quenching : Methanol (5 eq.) at 0°C, stirred for 1 hour.

Critical Parameters :

ParameterValue
SOCl2 Equivalents3.0
Reaction Time2 hours (reflux)
Final Yield92–94%

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A patent-pending method employs Suzuki-Miyaura coupling to introduce the 4-methylbenzyloxy group post-bromination:

  • Intermediate : 6-Bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

  • Coupling Partner : 4-Methylbenzylboronic acid (1.5 eq.).

  • Conditions : Pd(PPh3)4 (5 mol%), K2CO3 (2 eq.), dioxane/H2O (4:1), 90°C, 8 hours.

Advantages :

  • Higher functional group tolerance.

  • Yield: 82% with >99% regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Bromination : NBS in DMF, 100°C, 15 minutes (yield: 84%).

  • Etherification : 4-Methylbenzyl bromide, K2CO3, DMF, 120°C, 20 minutes (yield: 78%).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H),

  • δ 6.89 (d, J = 8.4 Hz, 2H, Ar-H),

  • δ 5.12 (s, 2H, OCH2),

  • δ 3.91 (s, 3H, COOCH3),

  • δ 2.41 (s, 3H, CH3),

  • δ 2.34 (s, 3H, Ar-CH3).

13C NMR (101 MHz, CDCl3) :

  • δ 165.2 (COO),

  • δ 152.1 (C-O),

  • δ 134.5 (C-Br),

  • δ 21.3 (Ar-CH3).

Chromatographic Purity

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile/water (70:30).

  • Retention Time: 6.8 minutes.

  • Purity: 98.5%.

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • NBS Replacement : Br2/H2O2 in acetic acid reduces bromination costs by 30% but requires strict temperature control (−5°C).

  • Solvent Recycling : DMF recovery via distillation achieves 90% reuse efficiency.

Challenges and Limitations

  • Regioselectivity in Bromination : Competing bromination at C7 (5–7% yield) necessitates careful purification.

  • Ester Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions throughout.

  • Scalability : Microwave methods face energy efficiency barriers at >10 kg batches.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or alkyl groups.

Scientific Research Applications

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physicochemical Differences
Compound Name Molecular Formula Substituents (Positions) Key Properties
Target Compound C₂₀H₁₉BrO₄ 6-Br, 5-(4-methylbenzyloxy), 3-COOCH₃ CCS ([M+H]+): 185.5 Ų; XLogP3: ~5.4
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (CID 979551) C₂₄H₂₁BrO₄ 6-Br, 5-(4-methylbenzyloxy), 2-Ph, 3-COOCH₂CH₃ Higher MW (469.3 g/mol); XLogP3: 6.5
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CID 1584662) C₂₀H₁₇BrO₄ 6-Br, 5-(E-cinnamyloxy), 3-COOCH₃ Increased rigidity due to propenoxy chain; CCS ([M+H]+): ~180.9 Ų
Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₄H₁₉Br₂O₄ 6-Br, 5-(2-bromobenzyloxy), 2-Ph, 3-COOCH₂CH₃ Enhanced halogen density; XLogP3: ~7.0 (estimated)

Key Observations :

  • Aromatic Substituents : The 4-methylbenzyloxy group in the target compound balances lipophilicity and steric bulk, while analogs with 2-bromobenzyloxy () or phenyl groups () exhibit higher halogen density or extended π-systems, which may enhance target binding but reduce solubility.

Comparison with Analogs :

  • Ethyl Ester Derivatives : Ethyl esters (e.g., ) require ethylation agents like ethyl iodide, which may alter reaction kinetics due to steric hindrance .
  • Halogenation Patterns : Compounds like methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate () demonstrate multi-site halogenation, which is more synthetically challenging but offers diverse bioactivity .
Table 2: Inferred Bioactivity Based on Structural Proximity
Compound Substituents Reported Activities
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) 5-Br, 7-OH, 6-OCH₃ Cytotoxic against cancer cell lines; antifungal activity
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5) 5-Br, 7-(diethylaminoethoxy), 6-OCH₃ Enhanced cytotoxicity and antifungal action due to basic side chain
Ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate () 4-Br, 2-CHO, 7-CH₃, 5-(3-methylbenzoyloxy) Potential antimicrobial activity (unverified)

Key SAR Insights :

  • Bromine Position : Bromine at position 6 (target compound) versus position 5 () may reduce cytotoxicity, as seen in , where brominated analogs showed lower toxicity than precursors .
  • Polar Groups: Hydroxyl or aminoethoxy groups (e.g., compound 5 in ) enhance solubility and target engagement, whereas lipophilic groups (e.g., 4-methylbenzyloxy) may improve membrane permeability .

Biological Activity

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, characterized by various functional groups that contribute to its biological activity. This article explores its biological properties, focusing on its anticancer potential, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H18BrO3C_{17}H_{18}BrO_3. The compound features a benzofuran core with a bromo and methoxy substituent, which enhances its reactivity and interaction with biological targets. The rigid structure of the benzofuran framework is crucial for its biological activity, allowing it to fit into enzyme active sites or receptor binding pockets effectively.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. For instance, a study screened various analogues for their activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results showed that certain derivatives had promising IC50 values, indicating potent inhibitory effects on cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
This compoundA-549TBD
5-(Trifluoromethyl)benzyl derivativeHeLa0.15
Doxorubicin (standard)A-5490.05

The mechanism of action involves the compound's ability to inhibit key enzymes involved in cancer cell metabolism and proliferation. Molecular docking studies suggest that it may interact with extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), both of which are critical in cancer signaling pathways .

Other Pharmacological Effects

In addition to its anticancer properties, this compound has shown potential in other areas:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal activities. For example, related benzofuran derivatives exhibited moderate to good activity against various bacterial strains, suggesting potential applications in treating infections .
  • Enzyme Inhibition : The compound may serve as an enzyme inhibitor in biochemical assays, allowing researchers to explore its role in metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives:

  • Synthesis and Screening : A systematic approach was taken to synthesize various analogues of benzofuran derivatives. The synthesized compounds were screened for their anticancer activity against multiple cell lines. The results indicated that modifications at specific positions on the benzofuran ring significantly influenced biological activity .
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for developing more potent derivatives. Studies have shown that the presence of electron-withdrawing groups like bromine enhances biological activity compared to methyl-substituted analogues .

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